Regioisomeric Purity and the 2,6,8- vs. 2,6,1- Substitution Pattern: Why the 8-Sulfo Isomer Is the Critical Intermediate
U.S. Patent 5,082,963 discloses a regiospecific sulfonation process that yields isomerically pure 2-amino-6-(β-sulfatoethylsulfonyl)-naphthalene-8-sulfonic acid (CAS 110845-57-3), distinguishing it from the conventionally obtained 1-sulfo isomer (CAS 81417-89-2). The patent explicitly states that the 2-amino-8-(β-sulfatoethylsulfonyl)-naphthalene-6-sulfonic acid (i.e., the 2,8,6-substitution pattern corresponding to CAS 110845-57-3) is 'an important aminonaphthalene used in the preparation of monoazo and disazo dyestuff,' whereas the 2,5,7-, 2,7,5-, and 2,6,8- substituted isomers 'are not' suitable as starting materials for fiber-reactive dyes [1]. The patent further notes that residual contamination with the 3-sulfo isomer can cause a hypsochromic shift in the resulting dyestuff, directly linking isomer identity to color quality [1].
| Evidence Dimension | Suitability as starting material for fiber-reactive azo dyes (binary: suitable vs. not suitable) |
|---|---|
| Target Compound Data | 2-amino-8-(β-sulfatoethylsulfonyl)-naphthalene-6-sulfonic acid (CAS 110845-57-3): identified as an IMPORTANT starting material for fiber-reactive monoazo and disazo dyes |
| Comparator Or Baseline | 2-amino-5-(β-sulfatoethylsulfonyl)-naphthalene-7-sulfonic acid, 2-amino-7-(β-sulfatoethylsulfonyl)-naphthalene-5-sulfonic acid, and 2-amino-6-(β-sulfatoethylsulfonyl)-naphthalene-8-sulfonic acid: all stated as NOT suitable for fiber-reactive dye preparation |
| Quantified Difference | Qualitative binary distinction: 'important aminonaphthalene' (target) vs. 'not' suitable (three comparator regioisomers); residual 3-sulfo isomer contamination causes hypsochromic shift |
| Conditions | Patent disclosure US 5,082,963; regiospecific sulfonation via N-acylation followed by sulfonation with oleum at 10–50 °C, then deacylation |
Why This Matters
For procurement of dye intermediates, regioisomer identity directly determines whether the material can produce the intended azo dye at all — procuring the wrong isomer (e.g., CAS 81417-89-2 or other regioisomers) renders the intermediate functionally useless for reactive dye synthesis targeting the 2,8,6-substitution pattern.
- [1] Phillips, T.S. & Corso, A.J. (1992). U.S. Patent No. 5,082,963. Process for the regiospecific sulfonation of sulfonyl substituted 2-aminonaphthalenes and fiber reactive azo dyes made from the products of said process. Washington, DC: U.S. Patent and Trademark Office. View Source
